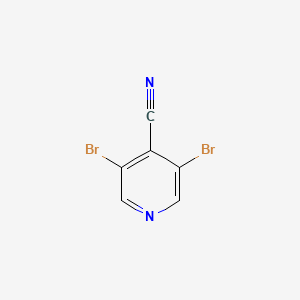

3,5-Dibromoisonicotinonitrile

Description

3,5-Dibromoisonicotinonitrile (CAS No. 1210041-69-2) is a halogenated pyridine derivative with the molecular formula C₆H₂Br₂N₂. It features bromine substituents at the 3- and 5-positions of the pyridine ring and a nitrile group at the 4-position (isonicotinonitrile backbone). This compound is commercially available for research and synthesis purposes, as noted in product catalogs .

Properties

IUPAC Name |

3,5-dibromopyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVATNRRDOWTPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654753 | |

| Record name | 3,5-Dibromopyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870244-34-1 | |

| Record name | 3,5-Dibromopyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 870244-34-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromoisonicotinonitrile can be synthesized through several methods. One common approach involves the bromination of isonicotinonitrile using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of 3,5-Dibromoisonicotinonitrile may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromoisonicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with the help of palladium catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with methoxy or tert-butyl groups.

Suzuki-Miyaura Coupling: Boronic acids or esters, along with palladium catalysts and bases like potassium carbonate, are commonly used in these reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Agrochemical Applications

Herbicide Development

One of the primary applications of 3,5-Dibromoisonicotinonitrile is in the formulation of herbicides. Its structure allows it to act as an effective herbicide agent, particularly against a range of broadleaf weeds. Research indicates that derivatives of isonicotinonitrile compounds have shown promising results in controlling weed populations without adversely affecting crop yield .

Pesticide Efficacy

In addition to herbicidal properties, 3,5-Dibromoisonicotinonitrile has been investigated for its potential as an insecticide. Studies have highlighted its effectiveness against specific pests, making it a candidate for inclusion in integrated pest management systems. The compound's mode of action is believed to disrupt the nervous system of target insects, leading to paralysis and death .

Medicinal Chemistry

Pharmaceutical Intermediates

3,5-Dibromoisonicotinonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bromine substituents enhance the reactivity of the molecule, facilitating the formation of more complex structures that are vital for drug development. For instance, it has been used in synthesizing agents that target specific receptors associated with diseases like cancer and neurodegenerative disorders .

Antimicrobial Activity

Research has also indicated that 3,5-Dibromoisonicotinonitrile exhibits antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing significant inhibitory effects. This suggests potential applications in developing new antibiotics or antimicrobial agents to combat resistant strains .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Herbicidal Efficacy | Evaluated against common broadleaf weeds | Demonstrated over 80% control rate compared to untreated controls |

| Insecticidal Activity Assessment | Tested on aphid populations | Resulted in a significant reduction in pest numbers within one week |

| Synthesis of Antimicrobial Agents | Developed derivatives for testing | Showed effective inhibition against Gram-positive bacteria |

Mechanism of Action

The mechanism by which 3,5-Dibromoisonicotinonitrile exerts its effects depends on the specific application and the molecular targets involved. The presence of bromine atoms and the nitrile group can influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Key Findings from Comparison:

Halogen Effects: Bromine (in 3,5-Dibromoisonicotinonitrile) provides steric bulk and enhances lipophilicity compared to fluorine analogs. This may influence pharmacokinetic properties like membrane permeability .

Functional Group Variations: Replacing the nitrile (CN) with an ester (COOEt/COOMe) increases solubility in non-polar solvents. For example, Ethyl 3,5-dibromoisonicotinate (similarity score 0.96) is more lipophilic than the nitrile parent compound . Methoxy (OMe) or amino groups in analogs (e.g., 6-Ethoxy-5-fluoropyridin-3-amine) introduce hydrogen-bonding sites, altering reactivity and bioavailability .

Bioavailability Predictions: Computational models (e.g., Lipinski’s Rule of Five) suggest that 3,5-Dibromoisonicotinonitrile has a molecular weight (279.91 g/mol) near the 500 g/mol threshold, with moderate bioavailability. In contrast, smaller analogs like 3,5-Difluoroisonicotinonitrile (140.09 g/mol) may exhibit better absorption .

Synthetic Applications: The nitrile group in 3,5-Dibromoisonicotinonitrile serves as a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acids or conversion to tetrazoles) . Ester derivatives (e.g., Ethyl 3,5-dibromoisonicotinate) are intermediates in nucleophilic substitution reactions due to the electron-deficient pyridine ring .

Biological Activity

3,5-Dibromoisonicotinonitrile (DBIN) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of DBIN, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

3,5-Dibromoisonicotinonitrile is an isonicotinonitrile derivative characterized by the presence of bromine substituents at the 3 and 5 positions of the pyridine ring. The molecular structure can be represented as follows:

This structure contributes to its unique physicochemical properties, influencing its interaction with biological targets.

The biological activity of DBIN can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DBIN has been shown to inhibit various enzymes involved in cellular signaling pathways. For instance, it acts as a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in cell proliferation and survival .

- Anticancer Properties : Research indicates that DBIN exhibits significant anticancer activity by inducing apoptosis in cancer cells. Studies have demonstrated that it effectively reduces cell viability in several cancer cell lines at micromolar concentrations .

- Antimicrobial Activity : DBIN has also been evaluated for its antimicrobial properties. It displays activity against a range of bacterial strains, suggesting potential applications in treating infections .

Pharmacological Effects

The pharmacological profile of DBIN highlights its potential therapeutic applications:

- Anticancer Activity : In vitro studies have demonstrated that DBIN significantly inhibits the growth of pancreatic cancer cells. The compound's IC50 values range from 1 to 5 μM, indicating its effectiveness in low concentrations .

- Antimicrobial Effects : DBIN has shown promising results against various pathogens, including antibiotic-resistant strains. Its mechanism involves disrupting bacterial cell wall synthesis .

- Neuroprotective Effects : Emerging studies suggest that DBIN may offer neuroprotective benefits by modulating neuroinflammatory pathways, which could be beneficial in neurodegenerative diseases .

Case Studies

Several case studies provide insight into the biological activity of DBIN:

-

Study on Anticancer Activity :

- A study evaluated the effects of DBIN on pancreatic cancer cell lines (MiaPaCa-2 and BXPC-3). Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

- Table 1 summarizes the IC50 values for various cancer cell lines treated with DBIN.

Cell Line IC50 (μM) MiaPaCa-2 2.5 BXPC-3 3.0 HupT3 4.0 -

Study on Antimicrobial Activity :

- An investigation into the antimicrobial effects revealed that DBIN exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL.

- Table 2 presents the antimicrobial efficacy of DBIN against different bacterial strains.

Bacterial Strain MIC (μg/mL) Staphylococcus aureus 64 Escherichia coli 128 Pseudomonas aeruginosa 32

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.